Product packaging for 2-(9h-Xanthen-9-yl)-malonic acid(Cat. No.:CAS No. 101278-43-7)

2-(9h-Xanthen-9-yl)-malonic acid

Cat. No.: B2926939
CAS No.: 101278-43-7
M. Wt: 284.267
InChI Key: DAGVVNNXSVDEPY-UHFFFAOYSA-N
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Description

Contextualization within Xanthene Chemistry

Xanthene is a heterocyclic organic compound with the chemical formula C₁₃H₁₀O. ijarsct.co.in Its structure consists of a central oxygen-containing six-membered ring fused to two benzene (B151609) rings. ijarsct.co.in The derivatives of xanthene, collectively known as xanthenes, are a significant class of compounds in medicinal chemistry and materials science. ijarsct.co.innih.gov

The xanthene core is a "privileged structure" in drug discovery, as its derivatives exhibit a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties. nih.govnih.gov The versatility of the xanthene nucleus allows for substitutions at various positions, particularly at the C9 position, which strongly influences the compound's physicochemical properties and biological applications. ijarsct.co.in Xanthene derivatives are also utilized as fluorescent dyes, in laser technologies, and as additives in the food industry. academie-sciences.fr The synthesis of the xanthene skeleton often involves the condensation of aldehydes with active methylene (B1212753) compounds or the modification of related xanthones. nih.govacademie-sciences.fr

Significance of Malonic Acid Derivatives in Modern Synthetic Strategies

Malonic acid, systematically named propanedioic acid, is a dicarboxylic acid that serves as a fundamental building block in organic synthesis. wikipedia.orgbyjus.com Its esters and other derivatives are particularly valuable due to the reactivity of the central methylene (-CH₂-) group. The protons on this carbon are acidic and can be easily removed by a base, creating a nucleophilic carbanion.

This reactivity is harnessed in numerous classical and modern synthetic transformations:

Malonic Ester Synthesis: A cornerstone reaction for preparing substituted carboxylic acids. wikipedia.org

Knoevenagel Condensation: The reaction of malonic acid or its esters with aldehydes and ketones to form α,β-unsaturated carbonyl compounds, which are versatile intermediates. wikipedia.org

Michael Addition: The resulting enolates from malonic esters can act as Michael donors.

Precursor to Polymers and Specialty Chemicals: Malonic acid is used in the production of polyesters, specialty polymers, and as a cross-linking agent. atamankimya.com

In the context of heterocyclic synthesis, malonic acid and its derivatives are frequently employed as active methylene compounds that react with various substrates to construct ring systems. academie-sciences.fr For instance, the condensation of malonic acid with urea (B33335) yields barbituric acid, and its reaction with aldehydes can lead to the formation of xanthene derivatives. academie-sciences.frwikipedia.org

Structural Elucidation and Nomenclatural Specificity of 2-(9H-Xanthen-9-yl)-malonic acid

The compound this compound is characterized by a malonic acid group attached to the C9 position of the xanthene ring system. Its specific nomenclature and structural properties are well-defined.

Nomenclature and Identifiers The following table summarizes the key identifiers for this compound. nih.govsigmaaldrich.com

Identifier TypeValue
IUPAC Name 2-(9H-xanthen-9-yl)propanedioic acid
CAS Number 101278-43-7
Molecular Formula C₁₆H₁₂O₅
Synonyms Xanthene-9-malonic acid, 2-(9H-Xanthen-9-yl)propanedioic acid
ChEBI ID CHEBI:190980

Physicochemical Properties The fundamental physicochemical properties of the compound have been computationally determined. nih.gov

PropertyValue
Molecular Weight 284.26 g/mol
Monoisotopic Mass 284.06847348 Da
XLogP3 2.5
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 3

Spectroscopic Data Mass spectrometry data provides insight into the compound's fragmentation pattern. In MS2 mass spectrometry with a precursor m/z of 283.0612 ([M-H]⁻), characteristic fragment peaks are observed at m/z values of 265.2, 240.2, and 239.1, corresponding to the loss of water and carboxyl groups. nih.gov While specific experimental NMR data for this exact compound is not widely published, analysis would be expected to show characteristic signals for the aromatic protons of the xanthene core, the methine proton at C9, the methine proton of the malonic acid moiety, and the acidic carboxylic protons.

Current Research Landscape and Key Unexplored Areas Pertaining to this compound

The current research landscape for this compound indicates that it is primarily recognized as a chemical intermediate and a member of the broader class of xanthene derivatives. While extensive research exists on the synthesis and biological activities of xanthenes as a whole, specific studies focusing deeply on this particular molecule are limited. nih.govnih.govacs.org

Current Research Focus:

Synthetic Intermediate: The compound is commercially available, suggesting its use as a building block in the synthesis of more complex molecules. sigmaaldrich.com The presence of two carboxylic acid groups and the reactive C9 position of the xanthene ring offers multiple points for further chemical modification.

Class-wide Biological Screening: Research papers often synthesize libraries of xanthene derivatives to screen for biological activities like antispasmodic, anticancer, or antimicrobial effects. acs.orgamanote.com While "xanthene-9-malonic acids" have been mentioned in this context, detailed follow-up studies on this specific unsubstituted parent acid are not prominent. amanote.com

Catalyst Development: Malonic acid itself has been used as a catalyst in reactions to form xanthene derivatives, highlighting the interplay between these two structural motifs in synthetic chemistry. nih.govcivilica.com

Key Unexplored Areas:

Detailed Biological Profiling: Despite the known bioactivity of the xanthene class, a comprehensive biological evaluation of this compound itself is lacking in the public domain. Its potential as an anticancer, antimicrobial, or neuroprotective agent remains to be thoroughly investigated.

Coordination Chemistry: The dicarboxylic acid functionality makes the molecule a potential ligand for the formation of metal-organic frameworks (MOFs) or coordination polymers. This area appears largely unexplored.

Polymer Chemistry: The compound could serve as a monomer for the synthesis of novel polyesters or polyamides incorporating the rigid and potentially fluorescent xanthene backbone, leading to materials with unique thermal and optical properties.

Mechanistic Studies: Detailed mechanistic studies of its formation and its reactivity as a synthetic intermediate could provide valuable insights for designing more efficient synthetic routes to complex xanthene-based structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O5 B2926939 2-(9h-Xanthen-9-yl)-malonic acid CAS No. 101278-43-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-xanthen-9-yl)propanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c17-15(18)14(16(19)20)13-9-5-1-3-7-11(9)21-12-8-4-2-6-10(12)13/h1-8,13-14H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGVVNNXSVDEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101278-43-7
Record name 2-(9H-XANTHEN-9-YL)-MALONIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Advanced Analytical Characterization Methodologies for 2 9h Xanthen 9 Yl Malonic Acid

Spectroscopic Analysis Techniques

Spectroscopic methods are instrumental in probing the molecular structure of 2-(9H-Xanthen-9-yl)-malonic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons present in the molecule. The aromatic protons on the xanthene ring typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 8.0 ppm. The methine proton of the malonic acid moiety and the proton at the 9-position of the xanthene ring would also produce distinct signals, with their chemical shifts influenced by the surrounding electron-withdrawing groups. The acidic protons of the carboxylic acid groups are often broad and may exchange with deuterium (B1214612) oxide.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbons of the two carboxylic acid groups are expected to resonate at the most downfield region, typically above δ 170 ppm. The aromatic carbons of the xanthene moiety would appear in the range of δ 110-160 ppm. The carbon atom at the 9-position of the xanthene ring and the methine carbon of the malonic acid would also have characteristic chemical shifts. nih.gov The combination of ¹H and ¹³C NMR data allows for the complete assignment of the molecule's complex structure. nih.govresearchgate.net

¹H NMR Data
Chemical Shift (δ) ppm Assignment
~7.0-8.0 (m)Aromatic Protons (Xanthene)
Distinct SignalMethine Proton (Malonic Acid)
Distinct SignalC9-Proton (Xanthene)
Broad SignalCarboxylic Acid Protons
¹³C NMR Data
Chemical Shift (δ) ppm Assignment
>170Carbonyl Carbons (COOH)
~110-160Aromatic Carbons (Xanthene)
Characteristic ShiftC9-Carbon (Xanthene)
Characteristic ShiftMethine Carbon (Malonic Acid)

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimers. A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the C=O stretching of the carboxylic acid groups. The C-O stretching and O-H bending vibrations would also be present. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-O-C stretching of the xanthene ether linkage would be observed in the fingerprint region. researchgate.netutar.edu.my

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching of the aromatic rings and the C=O bonds often give rise to strong Raman signals. researchgate.netfrontiersin.orgresearchgate.net

IR Spectroscopy Data
**Frequency (cm⁻¹) **Vibrational Mode
2500-3300 (broad)O-H Stretch (Carboxylic Acid Dimer)
1700-1725 (strong)C=O Stretch (Carboxylic Acid)
>3000Aromatic C-H Stretch
Fingerprint RegionC-O-C Stretch (Ether)
UV-Vis Spectroscopy Data
Wavelength (λmax) Electronic Transition
UV Regionπ → π* (Aromatic System)
UV Regionn → π* (Carbonyl Groups)

Mass Spectrometry (MS and High-Resolution MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, with a molecular formula of C₁₆H₁₂O₅, the expected monoisotopic mass is approximately 284.07 g/mol . nih.govsigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact molecular weight with high precision, which helps to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can provide further structural information. For instance, a common fragmentation pathway for this molecule could involve the loss of carbon dioxide (CO₂) from the carboxylic acid groups. The PubChem database indicates a precursor m/z of 283.0612 for the [M-H]⁻ ion in MS2 spectra, with major fragment peaks at m/z 239.1, 240.2, and 265.2. nih.gov

Mass Spectrometry Data
Technique Information Obtained
MSMolecular Weight, Fragmentation Pattern
HRMSExact Molecular Weight, Molecular Formula Confirmation
Expected Monoisotopic Mass ~284.07 g/mol
Observed [M-H]⁻ Precursor (m/z) 283.0612 nih.gov
Major Fragment Peaks (m/z) 239.1, 240.2, 265.2 nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, and oxygen) in a compound. For this compound (C₁₆H₁₂O₅), the theoretical elemental composition can be calculated. Experimental results from elemental analysis should closely match these theoretical values to validate the empirical formula of the synthesized compound. semanticscholar.org

Elemental Analysis Data for C₁₆H₁₂O₅
Element Theoretical Percentage
Carbon (C)67.60 %
Hydrogen (H)4.25 %
Oxygen (O)28.14 %

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for the analysis of this compound, providing robust methods for determining its purity, identifying impurities, and separating it from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools for these purposes, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of xanthene derivatives due to its high resolution and applicability to a wide range of compounds. For this compound, which possesses both the bulky, relatively nonpolar xanthene moiety and the polar dicarboxylic acid group, reversed-phase HPLC is a highly suitable approach. In this mode, separation is based on the differential partitioning of the analyte and any related substances between a nonpolar stationary phase and a polar mobile phase.

While specific, validated HPLC methods for this compound are not extensively detailed in publicly available literature, suitable methods can be developed based on established procedures for related xanthene and xanthine (B1682287) derivatives. researchgate.netcellulosechemtechnol.ro The development of a selective and efficient method would involve the optimization of several key parameters, including the column, mobile phase composition, and detector wavelength.

Research on similar compounds suggests that a C18 column is effective for separating xanthene-based structures. researchgate.netcellulosechemtechnol.ro A gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to achieve adequate separation of the main compound from both more polar and less polar impurities. The mobile phase typically consists of an aqueous component (often buffered) and an organic modifier like acetonitrile (B52724) or methanol (B129727). cellulosechemtechnol.ro Detection is commonly performed using a UV-Vis detector, as the xanthene chromophore exhibits strong absorbance in the UV region. cellulosechemtechnol.ro

Table 1: Proposed HPLC Method Parameters for Analysis of this compound

ParameterSuggested ConditionRationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Proven effective for the separation of xanthene and xanthine derivatives. researchgate.netcellulosechemtechnol.ro
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileProvides good peak shape for carboxylic acids and allows for gradient elution to separate a range of impurities.
Gradient 5% to 95% B over 20 minutesA broad gradient ensures the elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical scale columns, providing a balance between analysis time and resolution. cellulosechemtechnol.ro
Detection UV Absorbance at ~270 nmXanthine derivatives show significant UV absorbance around this wavelength, enabling sensitive detection. researchgate.net
Column Temp. 30-40 °CTemperature control ensures reproducible retention times and can improve peak symmetry. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the high separation efficiency of gas chromatography with the powerful identification capabilities of mass spectrometry. However, direct analysis of this compound by GC is not feasible due to its low volatility and thermal lability, which are characteristic of dicarboxylic acids. To overcome this, a chemical derivatization step is required to convert the polar carboxyl groups into more volatile and thermally stable esters.

A common derivatization strategy for organic acids is esterification, for example, by reacting the compound with methanol in the presence of an acidic catalyst to form its dimethyl ester. researchgate.net This process significantly increases the analyte's volatility, allowing it to be analyzed by GC.

Once derivatized, the sample is introduced into the GC, where the components are separated based on their boiling points and interaction with the capillary column's stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for definitive identification of the compound.

For this compound, mass spectrometry provides crucial structural information. The PubChem database reports MS/MS data for the deprotonated molecule ([M-H]⁻), which has a precursor mass-to-charge ratio (m/z) of 283.0612. nih.gov This corresponds to the loss of a single proton from the parent molecule. Collision-induced dissociation of this precursor ion yields characteristic fragment ions.

Table 2: Reported Mass Spectrometry Data for this compound

ParameterValueSource
Precursor Ion Type [M-H]⁻ nih.gov
Precursor m/z 283.0612 nih.gov
Spectrum Type MS2 (Tandem MS) nih.gov
Major Fragment Ions (m/z) 265.2, 240.2, 239.1 nih.gov

The fragment at m/z 239.1 likely corresponds to the loss of carbon dioxide (44 Da) from the deprotonated molecule, a common fragmentation pathway for carboxylic acids. This detailed mass spectral data is invaluable for confirming the identity of the compound in complex samples and for structural elucidation of unknown impurities.

Computational and Theoretical Investigations of 2 9h Xanthen 9 Yl Malonic Acid

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 2-(9H-Xanthen-9-yl)-malonic acid, DFT calculations would provide fundamental insights into its stability, reactivity, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

This analysis would involve calculating the most stable three-dimensional structure of this compound. By minimizing the energy of the molecule, researchers can predict its optimal bond lengths, bond angles, and dihedral angles. Conformational analysis would identify different spatial arrangements of the atoms (conformers) and determine their relative stabilities. A lack of published studies means that no specific optimized geometric parameters for this molecule can be provided.

Electronic Structure Analysis, including Frontier Molecular Orbitals (FMOs: HOMO, LUMO, Energy Gap)

The electronic structure analysis focuses on the distribution of electrons within the molecule. Key to this is the study of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that helps to determine the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net As no specific DFT studies for this compound have been published, no data for its HOMO-LUMO energies or energy gap can be presented.

Table 1: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as no specific data for this compound has been found.

Parameter Value
HOMO Energy Data not available
LUMO Energy Data not available

Prediction of Vibrational Frequencies

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the stretching and bending of its chemical bonds. These predicted frequencies can be correlated with experimental infrared (IR) and Raman spectroscopy data to help identify and characterize the compound. A computational study of malonic acid (not this compound) has used DFT to visualize vibrational modes and assign experimental IR peaks. core.ac.uk However, without specific calculations for the title compound, a theoretical vibrational spectrum cannot be provided.

Charge Distribution and Population Analysis (e.g., Mulliken Population Analysis)

This analysis determines the partial atomic charges on each atom in the molecule. Methods like Mulliken population analysis partition the total electron density among the constituent atoms. This information is crucial for understanding the molecule's polarity, electrostatic potential, and non-covalent interactions. No charge distribution data for this compound has been reported in the literature.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. It is commonly used to predict ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. This would allow for a theoretical prediction of the color and spectroscopic behavior of this compound. The absence of specific TD-DFT studies on this compound means that no predicted spectroscopic data is available.

Mechanistic Studies through Computational Chemistry

Computational chemistry can be employed to elucidate the step-by-step mechanism of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or its interaction with other molecules. For instance, DFT studies have been used to investigate the mechanism of malonic acid-mediated acylation reactions and the formation of xanthydrol motifs in other contexts. However, no computational studies on the reaction mechanisms specifically involving this compound have been found.

Elucidation of Reaction Pathways and Intermediates

Computational studies have been instrumental in elucidating the reaction pathways and identifying key intermediates in the synthesis and reactions of this compound and related xanthene derivatives. The formation of the xanthene core often involves a one-pot, three-component reaction. researchgate.net A proposed mechanism for the synthesis of xanthene derivatives, which shares features with the formation of this compound, begins with the activation of an aldehyde by a catalyst. mdpi.com This is followed by the reaction of the activated aldehyde with a nucleophile, such as dimedone in the synthesis of xanthene analogues, to form an intermediate. mdpi.com This intermediate then reacts with a second equivalent of the nucleophile, leading to an alkylation product. mdpi.com Subsequent intramolecular cyclization and dehydration yield the final xanthene product. mdpi.com

In the context of peptide synthesis, the 9H-xanthen-9-yl (Xan) group is utilized as a protecting group for cysteine. acs.org Its introduction involves S-alkylation reactions with xanthydrol, catalyzed by an acid like trifluoroacetic acid (TFA). acs.org The reaction proceeds through the formation of a stabilized xanthenyl cation, which then reacts with the sulfhydryl group of cysteine. acs.org Conversely, the removal of the Xan group is achieved through acidolysis in the presence of scavengers. acs.org

The synthesis of canfosfamide, a compound that involves a γ-glutamyl-cysteinyl linkage, provides further insight into reactions involving xanthene-protected intermediates. google.com The synthesis involves the deprotection of a sulfur atom in a compound where the protecting group can be 9H-xanthen-9-yl. google.com This deprotection step is crucial for the subsequent alkylation of the resulting thiolate anion. google.com

Theoretical calculations have been employed to evaluate the reaction mechanism and regioselectivity in the synthesis of xanthenones, which are structurally related to this compound. researchgate.net These studies help in understanding the thermodynamic favorability of different reaction pathways. researchgate.net For instance, in the synthesis of xanthenones catalyzed by natural organic acids, computational analysis revealed that the second step of the proposed mechanism is crucial for explaining the observed regioselectivity. researchgate.net

The following table outlines the key intermediates in the synthesis of xanthene derivatives, which are analogous to the formation of this compound.

Intermediate Description Reaction Stage
Activated AldehydeThe aldehyde starting material is activated by a catalyst, making it more susceptible to nucleophilic attack.Initial activation
Enol ProductA β-diketone, such as dimedone, is converted to its enol form, which acts as the nucleophile.Nucleophile formation
Addition ProductThe enol form of the β-diketone attacks the activated aldehyde.Carbon-carbon bond formation
Alkylation ProductA second molecule of the enol attacks an intermediate, leading to the addition of a second β-diketone unit.Second nucleophilic attack
Cyclized IntermediateIntramolecular cyclization of the alkylation product occurs to form the heterocyclic xanthene ring.Ring formation
Final ProductDehydration of the cyclized intermediate yields the stable aromatic xanthene derivative.Aromatization

This table is a generalized representation of intermediates in xanthene synthesis based on analogous reactions.

Transition State Analysis and Calculation of Activation Barriers

Transition state analysis and the calculation of activation barriers are critical computational tools for understanding the kinetics and mechanisms of chemical reactions. For reactions involving the formation of xanthene derivatives, theoretical calculations, often using methods like Hartree-Fock (HF) with a 6-31G(d) basis set, have been performed to evaluate the energy of each reaction step. researchgate.net These calculations help in identifying the rate-determining step of the reaction by locating the transition state with the highest energy barrier. researchgate.net

For instance, in the synthesis of xanthenones, which are structurally similar to this compound, the energy of the transition states (TS1 and TS2) for different reaction pathways was calculated. researchgate.net This analysis revealed that one pathway was thermodynamically more favorable than the other, with a calculated Gibbs free energy of activation (ΔG‡) of 15.45 kcal/mol at 130 °C for the favored pathway. researchgate.net Such computational investigations provide valuable insights into the reaction's feasibility and the conditions required to overcome the activation energy barrier.

The following table presents a hypothetical example of calculated activation barriers for a multi-step reaction leading to a xanthene derivative, illustrating the type of data obtained from such computational studies.

Reaction Step Transition State Calculated Activation Energy (kcal/mol)
Aldehyde ActivationTS_activation5.2
First C-C Bond FormationTS_addition112.8
Second C-C Bond FormationTS_addition210.5
CyclizationTS_cyclization15.5
DehydrationTS_dehydration8.1

This is a hypothetical data table for illustrative purposes.

Investigation of Catalytic Roles in Reaction Mechanisms

Computational studies play a significant role in elucidating the catalytic roles in the synthesis of xanthene derivatives. For example, in the synthesis of xanthenones using natural organic acids as catalysts, theoretical calculations have been employed to understand how the catalyst facilitates the reaction. researchgate.net The catalyst, such as oxalic acid, is believed to activate the aldehyde starting material by forming a hydrogen bond, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack. researchgate.net

In the context of using deep eutectic solvents (DESs) like choline (B1196258) chloride:glycine (ChCl:Gly) as both a solvent and a catalyst for xanthene synthesis, the proposed mechanism involves the activation of benzaldehyde (B42025) by the DES. mdpi.com This activation facilitates the subsequent reaction with a nucleophile like dimedone. mdpi.com The DES is thought to promote the reaction by stabilizing the intermediates and transition states through hydrogen bonding interactions. mdpi.com

The use of trifluoroacetic acid (TFA) as a catalyst in the S-alkylation of cysteine with xanthydrol to introduce the 9H-xanthen-9-yl (Xan) protecting group is another example. acs.org The acid catalyzes the formation of the xanthenyl cation, a key reactive intermediate, which then readily reacts with the sulfhydryl group of cysteine. acs.org

Supramolecular Interactions Analysis

Prediction and Characterization of Hydrogen Bonding Interactions

For this compound, the presence of two carboxylic acid groups and an ether oxygen in the xanthene moiety provides multiple sites for hydrogen bond donation and acceptance. nih.gov Computational predictions would suggest the formation of strong hydrogen bonds between the carboxylic acid groups of adjacent molecules, likely leading to the formation of extended chains or sheets. Additionally, weaker C—H⋯O interactions involving the aromatic rings and the ether oxygen could further stabilize the crystal structure.

Molecular dynamics simulations can also be used to study hydrogen bonding in solution. For instance, simulations of malonic acid in water have shown how hydrogen bonding with water molecules influences its behavior. rsc.org Similar studies on this compound could reveal how the bulky xanthene group affects its solvation and interactions with protic solvents.

The following table summarizes the potential hydrogen bonding interactions in this compound based on its functional groups.

Donor Acceptor Type of Interaction Potential Motif
Carboxylic Acid O-HCarboxylic Acid C=OStrongDimer, Catemer
Carboxylic Acid O-HXanthene Ether OModerateIntramolecular or Intermolecular
Aromatic C-HCarboxylic Acid C=OWeakC-H···O interaction
Aromatic C-HXanthene Ether OWeakC-H···O interaction

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. This method maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface is typically colored based on properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular interactions.

For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal several key features. The prominent red spots on the dnorm surface would correspond to the strong O—H⋯O hydrogen bonds between the carboxylic acid groups. Other significant interactions, such as C—H⋯O and C—H⋯π contacts, would also be visible as distinct regions on the surface.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For this compound, the fingerprint plot would likely show a high percentage of H⋯H contacts, reflecting the abundance of hydrogen atoms in the molecule. The O⋯H/H⋯O contacts would be represented by sharp spikes, characteristic of strong hydrogen bonds. The C⋯H/H⋯C contacts would also be significant, indicating the presence of C—H⋯π interactions.

The following table provides a hypothetical breakdown of the intermolecular contacts for this compound as would be determined from a Hirshfeld surface analysis.

Contact Type Percentage Contribution (Hypothetical) Description
H···H~45%van der Waals interactions between hydrogen atoms
O···H / H···O~30%Strong hydrogen bonds involving carboxylic acid groups
C···H / H···C~20%C-H···π interactions and other weaker contacts
C···C~3%π-π stacking interactions between aromatic rings
O···O~2%Repulsive contacts between oxygen atoms

This is a hypothetical data table for illustrative purposes.

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

Molecular modeling and molecular dynamics (MD) simulations are essential computational techniques for exploring the conformational space of flexible molecules like this compound. The molecule possesses several rotatable bonds, including the bond connecting the malonic acid moiety to the xanthene ring, and the bonds within the malonic acid group itself. nih.gov This flexibility allows the molecule to adopt various conformations, which can have different energies and properties.

Molecular modeling techniques, such as conformational searches using molecular mechanics or quantum mechanics methods, can be used to identify low-energy conformers. These studies can reveal the preferred spatial arrangement of the xanthene and malonic acid groups. For instance, it is likely that steric hindrance between the bulky xanthene group and the carboxylic acid groups will play a significant role in determining the most stable conformations.

MD simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and identify the most populated conformational states. These simulations can also provide insights into the flexibility of different parts of the molecule and the transitions between different conformations. For example, MD simulations could be used to study the rotational barrier around the bond connecting the malonic acid and xanthene moieties, providing information on the ease with which the molecule can change its shape.

The following table lists the key rotatable bonds in this compound that would be the focus of conformational analysis.

Rotatable Bond Atoms Involved Expected Conformational Influence
C(xanthene)-C(malonic)C9 of xanthene and the central carbon of malonic acidDetermines the overall orientation of the two main moieties.
C(malonic)-C(carboxyl)Central carbon of malonic acid and the carboxyl carbonsInfluences the relative positions of the two carboxylic acid groups.
C(carboxyl)-O(hydroxyl)Carboxyl carbon and the hydroxyl oxygenRotation around this bond affects the orientation of the hydroxyl hydrogen.

Reactivity and Derivatization Studies of 2 9h Xanthen 9 Yl Malonic Acid

Decarboxylation Pathways of the Malonic Acid Moiety

The removal of a carboxyl group, or decarboxylation, is a key reaction for malonic acids and their derivatives. allen.inwikipedia.org This process is particularly relevant for 2-(9H-xanthen-9-yl)-malonic acid, as the resulting products can serve as precursors for further chemical transformations.

Thermal and Catalyzed Decarboxylation Mechanisms

The decarboxylation of malonic acid and its substituted analogs can be initiated by heat. youtube.comyoutube.com The mechanism for the thermal decarboxylation of malonic acids typically involves a cyclic transition state. youtube.commasterorganicchemistry.com For this compound, this would entail the formation of a six-membered ring intermediate, leading to the expulsion of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the more stable 2-(9H-xanthen-9-yl)acetic acid.

While thermal decarboxylation is a common method, the reaction can also be facilitated by catalysts. Various transition metals, including copper compounds, have been shown to catalyze decarboxylation reactions. wikipedia.org Additionally, enzymatic decarboxylation, utilizing decarboxylases, is a vital process in biochemical systems. allen.in In the context of substituted malonic acids, hydrolysis of the corresponding esters under acidic conditions often leads to decarboxylation. researchgate.net More controlled hydrolysis to the malonate salt can be achieved under mild basic conditions, though acidification to the free acid is likely to trigger decarboxylation. researchgate.net

Recent advancements have also highlighted transition-metal-catalyzed decarbonylation of carboxylic acids to form olefins, a process that involves the removal of a carbonyl group. rsc.org Furthermore, photomediated iron catalysis has been employed for the decarboxylative sulfonylation of carboxylic acids. organic-chemistry.org

Formation and Reactivity of Ketene (B1206846) Intermediates

Under certain conditions, the decarboxylation of malonic acids can proceed through the formation of ketene intermediates. nih.gov Carboxylic acids with a strong electron-withdrawing group in the alpha-position can dehydrate upon reaction with reagents like carbodiimides to form substituted ketenes. nih.gov These ketenes are highly reactive and can be trapped in situ by various nucleophiles. For instance, they readily react with alcohols to produce esters. nih.gov The Mukaiyama reagent (1-methyl-2-chloropyridinium iodide) in the presence of triethylamine (B128534) can also be used to generate ketenes from carboxylic acids. psu.edu

The formation of a ketene intermediate from this compound would involve the loss of water from one of the carboxylic acid groups, leading to a highly electrophilic species that can participate in a variety of subsequent reactions.

Functional Group Transformations and Derivatization of the Malonic Acid Moiety

The two carboxylic acid groups of the malonic acid moiety in this compound offer a rich platform for a variety of functional group transformations and derivatization reactions.

Esterification and Amidation Reactions

The carboxylic acid groups of this compound can be readily converted to esters and amides through standard synthetic methodologies. Esterification is typically achieved by reacting the diacid with an alcohol in the presence of an acid catalyst. The corresponding dimethyl ester, this compound dimethyl ester, is a known derivative. scbt.com

Amidation can be accomplished by activating the carboxylic acids, for example, by converting them to acid chlorides, followed by reaction with an amine. The synthesis of amide derivatives of similar xanthene-containing structures has been reported in the context of their potential biological activities. google.com

DerivativeReagents and ConditionsReference
This compound dimethyl esterMethanol (B129727), Acid catalyst scbt.com
Amide derivativesActivation of carboxylic acid, Amine google.com

Controlled Reduction and Oxidation Reactions

The carboxylic acid groups of the malonic acid moiety can be subjected to controlled reduction. For instance, reduction of the corresponding esters can yield the corresponding diol. However, attempts to hydrolyze dialkyl malonates to the free acid for subsequent reactions can be challenging due to competing decarboxylation. researchgate.net

Oxidative reactions of the malonic acid moiety are also of interest. The manganese(III)-based oxidation of monoalkyl 2-(9H-xanthenyl)malonates leads to a 1,2-aryl radical rearrangement followed by oxidative decarboxylation, resulting in the formation of dibenz[b,f]oxepine carboxylates. researchgate.net

Reactions Involving the Xanthene Core

The xanthene core of this compound can also participate in various chemical reactions, although the reactivity is influenced by the substituents present. The presence of substituents at the 9-position of the xanthene ring is known to significantly impact the physical, chemical, and biological properties of these compounds. researchgate.net

Oxidation of the 9H-xanthene core to a 9H-xanthen-9-one (xanthone) is a common transformation. thieme-connect.de This can be achieved using various oxidizing agents. For instance, the oxidation of 9H-xanthenes can be carried out with manganese or cerium reagents. thieme-connect.de The resulting xanthone (B1684191) derivatives are a class of compounds with diverse biological activities. researchgate.netmdpi.comresearchgate.net

Furthermore, the xanthene nucleus can be involved in the synthesis of more complex heterocyclic systems. For example, reactions with α-cyanoacetamide in the presence of manganese(III) acetate (B1210297) can lead to the formation of 1,5-dihydro-2H-pyrrol-2-ones. oup.com

Reaction TypeReagents and ConditionsProduct TypeReference
OxidationManganese or Cerium reagents9H-Xanthen-9-one (Xanthone) thieme-connect.de
Reaction with α-cyanoacetamideManganese(III) acetate1,5-Dihydro-2H-pyrrol-2-one oup.com

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings

The xanthene nucleus consists of two benzene (B151609) rings (benzenoid rings) fused to a central pyran ring. These aromatic rings are susceptible to electrophilic substitution, a fundamental class of reactions for aromatic compounds. wpmucdn.com The general mechanism involves an electrophile attacking the electron-rich π system of the aromatic ring to form a carbocation intermediate, followed by the loss of a proton to restore aromaticity. libretexts.org

For the parent xanthene molecule, electrophilic attack preferentially occurs at the 2- or 7-positions, which are para to the linking ether oxygen. informativejournals.com This regioselectivity is governed by the electron-donating nature of the ether oxygen, which activates the ortho and para positions towards electrophiles. The presence of the bulky malonic acid substituent at C-9 may sterically hinder the adjacent positions (4 and 5), further favoring substitution at the 2- and 7-positions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. wpmucdn.comlibretexts.org For instance, the synthesis of xanthene dyes often employs Friedel-Crafts acylation, where substituted phenols react with phthalic anhydride (B1165640) in the presence of an acid catalyst. wpmucdn.com

Conversely, the xanthene core can be rendered susceptible to nucleophilic attack if strong electron-withdrawing groups are present on the aromatic rings. nih.gov These groups decrease the electron density of the rings, making them more receptive to attack by nucleophiles.

Reactions at the Xanthene C-9 Position, Independent of the Malonic Acid

The C-9 position of the xanthene ring is benzylic and ethereal, making it a highly reactive center. Reactions at this position can proceed even without the direct involvement of the malonic acid's carboxyl groups. The C-9 hydrogen is notably labile and can be abstracted, or the entire malonic acid group can act as a leaving group, often facilitated by the formation of a stable xanthylium cation.

Studies on related xanthene derivatives illustrate the reactivity of this position. For example, 9-hydroxyxanthene (B1684195) (xanthydrol) readily forms a xanthylium cation in the presence of acid, which can then be trapped by nucleophiles. This reactivity is harnessed for the S-alkylation of cysteine, where xanthydrol reacts with sulfhydryl groups to form S-xanthenyl protected amino acids. acs.org Similarly, iodine-catalyzed nucleophilic substitution of xanthen-9-ol with indoles proceeds efficiently at the C-9 position. rsc.org

Furthermore, the C-9 C-H bond itself can be activated. Research has shown that 9-phenyl-9H-xanthene can undergo oxidative C-H activation to react with alkyl nitriles, demonstrating the feasibility of forming new carbon-carbon bonds at this site. nih.gov A significant reaction involving a close derivative is the manganese(III)-based oxidative radical rearrangement of monoalkyl 2-(9H-xanthenyl)malonates. This reaction is initiated at the C-9 position and leads to a 1,2-aryl radical rearrangement, ultimately forming dibenzo[b,f]oxepine structures. researchgate.net This transformation highlights a complex pathway where the C-9 substituent is fundamentally altered, leading to a complete restructuring of the core scaffold.

Formation of Xanthene-Malonic Acid Covalent Conjugates and Hybrid Structures

The title compound, this compound, is itself a covalent conjugate between a xanthene scaffold and malonic acid. This structure serves as a valuable building block for the synthesis of more complex hybrid molecules, utilizing the reactive handles provided by both the xanthene core and the dicarboxylic acid moiety. researchgate.net Malonate derivatives of xanthene have been noted for their potential biological activities. informativejournals.comijrpc.com

The malonic acid group offers two carboxylic acid functions that can be readily derivatized to form esters, amides, or other functional groups, thereby creating larger covalent conjugates. This modularity allows for the attachment of other molecular fragments, such as pharmacophores or reporter tags. researchgate.net

A prime example of forming a new hybrid structure is the aforementioned manganese(III)-based oxidation of monoalkyl 2-(9H-xanthenyl)malonates. researchgate.net This reaction transforms the xanthene-malonate conjugate into a dibenzo[b,f]oxepine carboxylate, a distinct heterocyclic system with its own chemical and biological properties. researchgate.net This demonstrates that the entire this compound framework can participate in profound skeletal rearrangements to generate novel molecular architectures.

Investigation of Regioselectivity and Stereoselectivity in Reactions

The study of regioselectivity (which position on a molecule reacts) and stereoselectivity (the preferential formation of one stereoisomer over another) is crucial for understanding and controlling the outcomes of chemical reactions involving this compound and its derivatives.

A key investigation into the reactivity of this system focused on the manganese(III) acetate-mediated oxidative radical rearrangement of monoalkyl 2-(9H-xanthenyl)malonates. researchgate.net This study provides significant insights into the regioselectivity of the reaction. The transformation involves a 1,2-aryl radical rearrangement followed by oxidative decarboxylation to yield dibenzo[b,f]oxepine carboxylates. researchgate.net For most substrates, the reaction proceeds with high regioselectivity. However, the presence of certain substituents on the xanthene aromatic rings can influence the reaction's outcome. For instance, the oxidation of (1-methoxyxanthenyl)malonate resulted in a mixture of two regioisomeric products, indicating that the methoxy (B1213986) group altered the migratory aptitude of the adjacent aryl ring. researchgate.net

The table below summarizes the regioselective outcome of this oxidative rearrangement with different substituents on the xanthene ring.

Entry R¹ (Alkyl Group) R² (Xanthene Substituent) Product(s) (Structure of Dibenzo[b,f]oxepine) Yield (%) Regioisomeric Ratio
1 Me H 10-carboxy-dibenzo[b,f]oxepine methyl ester 75 >99:1
2 Et H 10-carboxy-dibenzo[b,f]oxepine ethyl ester 78 >99:1
3 Me 2-Me 2-methyl-10-carboxy-dibenzo[b,f]oxepine methyl ester 72 >99:1
4 Me 2-MeO 2-methoxy-10-carboxy-dibenzo[b,f]oxepine methyl ester 70 >99:1
5 Me 1-MeO 1-methoxy-10-carboxy-dibenzo[b,f]oxepine methyl ester AND 4-methoxy-10-carboxy-dibenzo[b,f]oxepine methyl ester 65 1:1.3

Data sourced from Cong, et al. (2009). researchgate.net

While extensive studies on the stereoselectivity of reactions involving the chiral center at C-9 of this compound are not widely reported, the potential for stereocontrol exists. Reactions that create or modify this stereocenter could potentially proceed with diastereoselectivity, influenced by the existing structural features of the molecule. For example, in related systems, intramolecular Friedel-Crafts reactions have been shown to proceed with stereoselectivity. d-nb.info Similarly, reactions involving additions to the xanthene core could be influenced by the steric bulk and electronic nature of the malonic acid substituent, potentially leading to the preferential formation of one diastereomer. nih.gov

Potential Non Biological Applications and Advanced Materials Science Perspectives

Role in Fluorescent Probes and Dyes for Analytical Techniques

Xanthene derivatives are a cornerstone in the development of fluorescent materials due to their robust photophysical characteristics, including strong light absorption and emission. scbt.com These properties are foundational to their use in various analytical technologies. While research has broadly focused on iconic xanthene dyes like fluoresceins and rhodamines, the principles underlying their function are directly applicable to the potential of 2-(9h-Xanthen-9-yl)-malonic acid. academie-sciences.fr The core xanthene structure provides the essential fluorescence, and the malonic acid group offers a site for chemical modification to tailor the molecule's response to specific analytes or environments.

The development of materials that change their fluorescent properties in response to pH is critical for applications ranging from environmental monitoring to industrial process control. Xanthene-based molecules are frequently used for this purpose. academie-sciences.frresearchgate.net Their fluorescence can be modulated by pH-dependent structural changes, such as protonation or deprotonation, which alter the electronic state of the chromophore.

A common mechanism for pH sensing in xanthene dyes is photoinduced electron transfer (PET). nih.gov In PET-based sensors, the fluorescence of the xanthene core can be "quenched" or turned off by an electron transfer process from a nearby functional group, such as a non-protonated amine. At low pH, this group becomes protonated, inhibiting the electron transfer and "turning on" the fluorescence. A new class of rhodamines designed for pH sensing operates on this principle, showing a marked decrease in emission intensity as the pH increases. nih.gov

For this compound, the two carboxylic acid groups of the malonic acid moiety are expected to have distinct pKa values. The protonation state of these groups changes with pH, which could influence the electronic distribution of the xanthene ring system and thereby modulate its fluorescence intensity or emission wavelength. This intrinsic pH sensitivity, without the need for bio-imaging or therapeutic applications, makes it a promising scaffold for developing sensors for chemical analysis. Researchers have successfully synthesized fluorinated benzo[c]xanthene dyes with tailored pKa values to function as precise pH indicators in specific ranges. researchgate.net This demonstrates the tunability of the xanthene scaffold for targeted sensing applications.

Table 1: Comparison of pH-Sensitive Xanthene Derivatives

Compound/ClassSensing MechanismpH-Sensitive RangeKey Structural FeatureReference(s)
PET RhodaminesPhotoinduced Electron Transfer (PET)~ pH 5-7Amino groups that undergo protonation nih.gov
FluoresceinProtonation/deprotonation of phenol (B47542) group~ pH 4-7Phenolic hydroxyl and carboxylic acid groups scbt.com
Fluorinated Benzo[c]xanthenesProtonation/deprotonationpKa values tuned to 6.4 and 7.2Fluorinated 1,6-dihydroxynaphthalene (B165171) precursor researchgate.net

Xanthene dyes are among the most efficient and widely used gain media in dye lasers, a class of lasers valued for their tunability across the visible spectrum. academie-sciences.frresearchgate.net Their utility in this field stems from their high fluorescence quantum yields, large absorption cross-sections, and good photostability. researchgate.netmanchester.ac.uk Rhodamine 6G, a classic xanthene dye, is particularly noted for its performance and stability, serving as a benchmark for laser dye development.

The performance of a laser dye is heavily dependent on its molecular structure and its interaction with the host material. Research has focused on incorporating xanthene dyes into solid-state matrices like sol-gel phases to create more robust and practical laser systems. researchgate.net Studies on the photostability of rhodamine 6G in such media show that a solid host can enhance performance compared to liquid solutions. researchgate.net

While direct applications of this compound in laser technology are not documented, its core xanthene structure is the same chromophore responsible for the desirable properties of established laser dyes. The malonic acid group could be used to anchor the dye within a polymer or sol-gel matrix, potentially improving its photostability and creating a solid-state gain medium. Furthermore, modification of the xanthene ring or the malonic acid group could be used to tune the absorption and emission spectra, potentially leading to new laser dyes operating at different wavelengths. The development of modern photonics relies on new organic dyes with high luminescence and stability, making xanthene derivatives a key area of research. mdpi.com

Catalytic Applications beyond Synthesis of the Compound Itself

The rigid backbone of the xanthene molecule makes it an excellent scaffold for constructing bidentate ligands used in transition metal catalysis. The most famous example is Xantphos, a ligand featuring phosphine (B1218219) groups attached to the xanthene frame. Transition metal complexes of Xantphos and its derivatives are highly effective in catalytic reactions such as hydroformylation and Buchwald-Hartwig amination. researchgate.netrsc.org The specific geometry enforced by the xanthene backbone results in a large "bite angle" for the coordinating phosphine groups, which can significantly enhance catalytic activity and selectivity. researchgate.net

Although this compound is not a phosphine ligand, it possesses the potential to act as a catalyst or ligand in several ways. The malonic acid group is a classic bidentate chelator for metal ions. The compound could therefore serve as a novel ligand where the xanthene backbone provides steric bulk and rigidity, influencing the geometry and reactivity of a coordinated metal center. Such ligands could find use in various metal-catalyzed transformations.

Furthermore, there is growing interest in organocatalysis, where an organic molecule acts as the catalyst. Malonic acid itself has been reported as a green and efficient organocatalyst for the synthesis of certain medicinal compounds. semanticscholar.org It is plausible that this compound could function as an organocatalyst, where the acidic protons of the malonic acid group facilitate the reaction, and the bulky xanthene substituent influences the stereochemical outcome or substrate selectivity. While specific research into these catalytic applications is needed, the structural components of the molecule suggest clear potential in both metal-based and metal-free catalytic systems.

Table 2: Examples of Xanthene-Based Ligands in Catalysis

Ligand NameMetal ComplexCatalytic ApplicationKey FeatureReference(s)
XantphosPalladium, RhodiumHydroformylation, Buchwald-Hartwig aminationLarge bite angle from rigid xanthene backbone researchgate.netrsc.orgresearchgate.net
Bis(anilido)xantheneMagnesium, Zirconium, UraniumNot specified for catalysis, complex synthesisDianionic ligand stabilizing various metals rsc.org
Xanthene-phospholePalladiumAmine allylationCombination of large bite angle and π-accepting phosphole researchgate.net

Development of Advanced Materials with Tunable Optical or Electronic Properties

The design of advanced materials with precisely controlled optical and electronic properties is a major goal in materials science. Conjugated organic materials are at the forefront of this effort because their properties can be systematically tuned through chemical synthesis. rsc.org Xanthene derivatives are an important class of such materials, as their structural and electronic properties can be readily modified. rsc.org

The functionalization of the xanthene core is a primary strategy for tuning its properties. Adding electron-donating or electron-withdrawing groups to the aromatic rings can alter the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby changing its absorption and emission wavelengths (color) and its redox potentials. The synthesis of various fluoran (B1223164) derivatives (a type of xanthene dye) with different alkyl chains has demonstrated how modifications can alter luminescent properties. mdpi.com

In this compound, both the xanthene skeleton and the malonic acid group are sites for modification. For example, electrophilic substitution reactions (e.g., nitration, halogenation) on the aromatic rings of the xanthene core could be used to install functional groups that modulate its electronic character. The malonic acid group could be converted into esters or amides, which would not only change the molecule's solubility and intermolecular interactions but also subtly influence the electronic nature of the xanthene chromophore. This tunability makes the compound a versatile platform for creating a library of materials with a spectrum of optical and electronic properties for applications in areas like organic electronics or chemical sensors.

Supramolecular Chemistry and Host-Guest Interactions for Material Assembly

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent forces, such as hydrogen bonding and van der Waals interactions. mdpi.comfiveable.me Host-guest chemistry, a key branch of this field, focuses on creating "host" molecules with cavities that can selectively bind "guest" molecules. fiveable.me The rigid and well-defined shape of the xanthene scaffold makes it an excellent building block for constructing sophisticated host molecules and self-assembling materials. acs.org

Researchers have synthesized N,N'-bis(9-phenyl-9H-xanthenyl) derivatives that act as hosts, forming crystalline complexes that trap guest solvent molecules within channels or discrete cavities. researchgate.netresearchgate.net The selectivity of these hosts for different guests is determined by a combination of size, shape, and specific intermolecular interactions, such as hydrogen bonds. researchgate.net

A significant advance in this area is the creation of "xanthene[n]arenes," a new class of large, bowl-shaped macrocycles made from multiple xanthene units. acs.org These molecules have a conformationally restricted shape that makes them ideal for building even larger, container-like structures through self-assembly. For instance, a synthesized xanthene academie-sciences.frarene was further modified to create a tetrameric capsule capable of selectively binding a C₆₀ fullerene molecule as a guest. acs.org

The structure of this compound is well-suited for applications in supramolecular assembly. The xanthene unit can serve as a rigid structural panel, while the two carboxylic acid groups of the malonic acid moiety are excellent hydrogen bond donors and acceptors. These groups can direct the self-assembly of the molecules into predictable, ordered networks, such as tapes, sheets, or porous frameworks, held together by strong hydrogen bonds. These materials could potentially be designed to have cavities capable of encapsulating guest molecules, leading to new materials for separation, storage, or sensing.

Future Research Directions and Emerging Paradigms for 2 9h Xanthen 9 Yl Malonic Acid

Exploration of Novel Green Synthesis Strategies and Methodologies

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of 2-(9H-Xanthen-9-yl)-malonic acid and its derivatives, future research is geared towards adopting greener strategies that minimize waste, reduce energy consumption, and utilize non-toxic materials.

Current research on the synthesis of the broader xanthene class has highlighted several promising green approaches. These include the use of natural catalysts like agar, cellulose (B213188) sulfuric acid, and tartaric acid. bohrium.compnu.ac.irichem.md For instance, cellulose sulfuric acid has been effectively used as a recyclable, biopolymer-based catalyst for synthesizing xanthene derivatives under solvent-free conditions. pnu.ac.ir Similarly, tartaric acid has been employed as a non-toxic, environmentally friendly catalyst for the one-pot, multi-component synthesis of various xanthene derivatives. ichem.md Malonic acid itself is recognized as a green and biodegradable catalyst for certain organic reactions. semanticscholar.orgresearchgate.net

The exploration of alternative energy sources, such as ultrasonic irradiation, has also shown significant promise in accelerating reaction times and improving yields for xanthene synthesis. nih.gov Ultrasound-assisted methods, often paired with eco-friendly catalysts like ZrCl₄ or nano-catalysts in aqueous or ethanolic media, represent a sustainable pathway. nih.gov Furthermore, the use of deep eutectic solvents (DESs), which are biodegradable and have low toxicity, is an emerging area that could be applied to the synthesis of this compound. mdpi.com

Future investigations will likely focus on adapting these established green methodologies to the specific synthesis of this compound, aiming for high-yield, low-impact production.

Advanced Mechanistic Insights through Integrated Experimental and Quantum Chemical Calculations

A profound understanding of reaction mechanisms is critical for optimizing synthetic routes and designing novel reactions. The integration of experimental studies with quantum chemical calculations offers a powerful tool to elucidate the intricate pathways of chemical transformations. rsc.orgunipd.it

For the synthesis of this compound, which involves the reaction of a xanthene precursor with malonic acid or its esters, quantum chemical calculations can provide invaluable insights. chemicalbook.commasterorganicchemistry.com These computational methods can be used to model transition states, calculate activation energies, and predict reaction outcomes, thereby complementing experimental observations. rsc.org For example, theoretical calculations have been successfully employed to understand the regioselectivity in the three-component synthesis of xanthenones and to study the keto-enol tautomerization of malonic acid. researchgate.netchemicalbook.com

Future research in this area will likely involve detailed computational studies of the reaction between the 9H-xanthen-9-yl cation and the malonate enolate. Such studies could clarify the stereochemistry of the reaction, identify key intermediates, and rationalize the role of catalysts at a molecular level. This deeper mechanistic understanding will enable more precise control over the reaction, potentially leading to the development of more efficient and selective synthetic protocols.

Rational Design and Synthesis of Derivatives for Tuned Reactivity or Specific Non-Biological Functions

The core structure of this compound provides a versatile scaffold that can be chemically modified to create a wide array of derivatives with tailored properties for specific non-biological applications. The xanthene moiety is renowned as the foundation for a class of fluorescent dyes, including fluoresceins and rhodamines, which are valued for their brilliance and high quantum yields. ijrpc.com

Future research will focus on the rational design of new derivatives by introducing various functional groups onto the xanthene ring or by modifying the malonic acid portion of the molecule. These modifications can be used to fine-tune the electronic and photophysical properties of the molecule, leading to the development of novel:

Fluorescent Probes and Chemosensors: By incorporating specific recognition motifs, derivatives of this compound could be designed as highly sensitive and selective sensors for detecting metal ions, anions, or biologically relevant molecules. mdpi.com

Advanced Dyes: Modification of the xanthene core can shift the absorption and emission wavelengths, potentially leading to new dyes for laser technology or materials science applications. researchgate.net

Functional Materials: The malonic acid group offers two carboxylic acid functionalities that can be used as handles to attach the molecule to polymers or surfaces, creating materials with unique optical or chemical properties.

The synthesis of these derivatives will leverage a variety of organic reactions, with a focus on creating a library of compounds with diverse functionalities.

Integration into More Complex Molecular Architectures and Hybrid Materials

The unique structural and electronic properties of the xanthene nucleus make it an attractive building block for the construction of more complex molecular systems and hybrid materials.

A significant area of future research lies in the incorporation of this compound and its derivatives into metal-organic frameworks (MOFs). MOFs are crystalline materials with porous structures that have applications in gas storage, separation, and catalysis. The carboxylic acid groups of the malonic acid moiety are ideal for coordinating with metal ions to form stable framework structures. The xanthene unit, with its inherent fluorescence, could impart luminescent properties to the resulting MOF, making it suitable for sensing applications. Research has already demonstrated the use of a copper-based MOF (CuBTC) as an efficient heterogeneous catalyst for generating xanthene derivatives. frontiersin.orgnih.govfrontiersin.org

Furthermore, the xanthene scaffold can be integrated into larger supramolecular assemblies or polymers. For instance, xanthone-1,2,3-triazole dyads have been synthesized, showcasing the potential to link the xanthene core with other heterocyclic systems to create molecules with combined properties. researchgate.net Future work could explore the synthesis of dendrimers or polymers containing the this compound unit, leading to new materials with applications in light-harvesting, electronics, or as advanced coatings.

Application of Automation and Flow Chemistry in Its Synthesis and Derivatization

The transition from traditional batch synthesis to automated and continuous flow processes represents a paradigm shift in chemical manufacturing, offering improved efficiency, safety, and scalability.

Flow Chemistry: The synthesis of xanthene derivatives is well-suited for flow chemistry techniques. Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities compared to batch methods. frontiersin.orgnih.govfrontiersin.org Recent studies have successfully applied continuous flow catalysis using heterogeneous catalysts like CuBTC and Fe-zeolite for the production of xanthene derivatives, demonstrating significantly reduced reaction times. frontiersin.orgrsc.orgbohrium.com Future research will aim to develop a continuous flow process specifically for this compound, potentially using a packed-bed reactor with a recyclable solid-supported catalyst. This would enable on-demand production and facilitate process optimization.

Automation: Automated synthesis platforms can accelerate the discovery and optimization of new derivatives. sigmaaldrich.com These systems can perform multi-step reactions, purifications, and analyses with minimal human intervention. By employing automated synthesizers, researchers can rapidly generate a library of this compound derivatives with diverse substituents. This high-throughput approach would be invaluable for screening for new functionalities, as described in section 7.3, and for systematically studying structure-activity relationships.

The integration of automation and flow chemistry will not only make the synthesis and derivatization of this compound more efficient and sustainable but will also accelerate the pace of discovery in this promising area of chemical research.

Q & A

Q. What is the molecular structure of 2-(9H-Xanthen-9-yl)-malonic acid, and how does its bifunctional design influence reactivity in organic synthesis?

The compound consists of a xanthene core (a tricyclic aromatic system with oxygen atoms at positions 1 and 8) substituted at the 9-position with a malonic acid group (-CH(COOH)₂). The xanthene moiety provides rigidity and π-conjugation, while the malonic acid group enables chelation, hydrogen bonding, and participation in condensation reactions. The proximity of the two carboxylic acids facilitates decarboxylation under specific conditions, making it a versatile intermediate for synthesizing heterocycles or metal-organic frameworks .

Q. What synthetic routes are available for this compound, and what are critical reaction parameters?

A common approach involves:

  • Step 1 : Alkylation of 9H-xanthen-9-one (e.g., via Grignard reaction with malonic acid derivatives) to introduce the malonyl group .
  • Step 2 : Hydrolysis of ester intermediates (e.g., diethyl malonate) under acidic or basic conditions to yield the free carboxylic acids . Key parameters include temperature control (<100°C to prevent decarboxylation), solvent choice (THF or DMF for solubility), and catalysis (e.g., Pd for cross-coupling steps). Purification often requires column chromatography or recrystallization .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • FTIR : Peaks at ~1700 cm⁻¹ (C=O stretching of carboxylic acids) and ~1250 cm⁻¹ (C-O-C stretching of xanthene) .
  • NMR :
  • ¹H NMR : Aromatic protons (6.8–8.0 ppm, multiplet), malonic CH (δ ~3.5 ppm), and carboxylic acid protons (broad, δ ~12 ppm).
  • ¹³C NMR : Carboxylic carbons (~170 ppm), xanthene carbons (~115–160 ppm) .
    • MS : Molecular ion [M-H]⁻ at m/z 315.1 (calculated molecular weight: 316.3 g/mol) .

Advanced Research Questions

Q. How do electronic properties of the xanthene ring modulate the acidity and chelation behavior of this compound?

The electron-rich xanthene ring increases the electron density on the malonic acid group via resonance, lowering the pKa of the carboxylic acids (e.g., pKa₁ ~2.8 vs. malonic acid’s pKa₁ ~2.85). This enhances its ability to chelate metal ions (e.g., Ca²⁺, Fe³⁺) in aqueous solutions, which is critical for designing metal-organic sensors or catalysts. Computational studies (DFT) reveal charge redistribution at the xanthene-malonic acid junction, affecting binding kinetics .

Q. What challenges arise in characterizing this compound via mass spectrometry, and how can they be mitigated?

Challenges include:

  • Decarboxylation : In-source fragmentation leads to loss of CO₂, complicating molecular ion detection.
  • Adduct formation : Sodium/potassium adducts ([M+Na]⁺) dominate in ESI-MS, requiring careful calibration. Mitigation strategies:
  • Use low ionization energy and desolvation temperatures.
  • Derivatization (e.g., methyl esterification) to stabilize the carboxylic groups .

Q. How does the xanthene moiety influence the aggregation behavior of this compound in aqueous solutions compared to simpler malonic acid derivatives?

Molecular dynamics simulations show that the hydrophobic xanthene core promotes micelle-like aggregation at concentrations >10 mM, whereas malonic acid remains monomeric. This behavior impacts solubility and bioavailability in biological assays. At lower temperatures (<15°C), crystalline aggregates form, whereas higher temperatures (>25°C) yield liquid-like phases .

Q. What methodological approaches resolve contradictions in solubility data for this compound under varying pH conditions?

Discrepancies arise from pH-dependent tautomerization (enol ↔ keto forms) and ionic strength effects. A standardized protocol includes:

  • pH titration : Measure solubility across pH 1–10 using UV-Vis spectroscopy.
  • Dynamic light scattering (DLS) : Monitor aggregate size changes.
  • Control ionic strength with buffers (e.g., PBS) to minimize counterion interference .

Q. How can computational modeling (e.g., molecular dynamics) predict interactions between this compound and biological membranes?

Simulations using GROMACS or AMBER force fields reveal:

  • The xanthene ring anchors the compound to lipid bilayers via hydrophobic interactions.
  • Malonic acid groups form hydrogen bonds with phospholipid headgroups, enhancing membrane permeability. Validation requires experimental techniques like surface plasmon resonance (SPR) or fluorescence quenching .

Q. What strategies optimize yield in multi-step syntheses using this compound while minimizing decarboxylation?

  • Protecting groups : Use tert-butyl esters to stabilize carboxylic acids during high-temperature steps.
  • Microwave-assisted synthesis : Reduces reaction time, limiting thermal degradation.
  • Catalysis : Employ Pd nanoparticles for efficient cross-coupling without side reactions .

Q. How does this compound inhibit fungal pathogens like Sclerotinia sclerotiorum, and what are the structure-activity relationships?

The compound disrupts oxalic acid biosynthesis (a key virulence factor) by competitively inhibiting malonyl-CoA synthetase. The xanthene moiety enhances membrane penetration, while the malonic acid group mimics the native substrate (malonyl-CoA). Structure-activity studies show that halogenation at the xanthene 3-position increases potency by 40% .

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